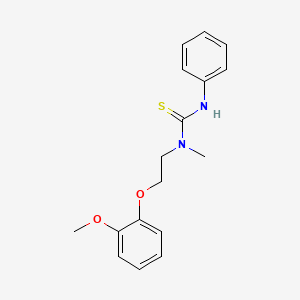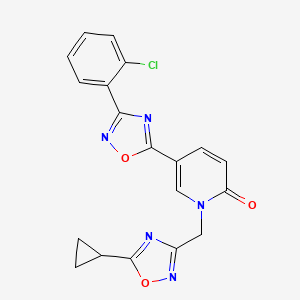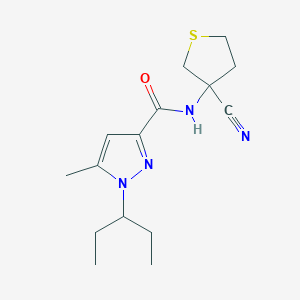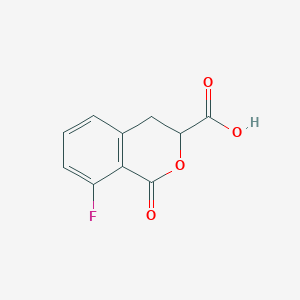
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one, also known as MDPV, is a synthetic cathinone drug that belongs to the pyrrolidine class. It was first synthesized in the 1960s and gained popularity in the early 2000s as a recreational drug. MDPV has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and lack of medical use.
Scientific Research Applications
Therapeutic Applications of Oxadiazole Derivatives
Oxadiazole, a five-membered aromatic ring, is found in numerous synthetic molecules due to its peculiar structural features, which allow for effective binding with various enzymes and receptors through multiple weak interactions. This has led to the development of 1,3,4-oxadiazole-based compounds with high therapeutic potency across a broad spectrum of medicinal chemistry applications. These applications include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This wide-ranging therapeutic worth underscores the enormous development value of 1,3,4-oxadiazole derivatives in treating different ailments (Verma et al., 2019).
Pharmacological Profile Improvements
Structural analogs based on the pyrrolidin-2-one pharmacophore, including phenylpiracetam and its derivatives, have shown significant promise as sources of effective pharmacological agents for the central nervous system. They are capable of facilitating memory processes and attenuating the impairment of cognitive functions associated with various conditions. Research indicates a direct relationship between the configuration of the stereocenters in these compounds and their biological properties, highlighting the importance of the stereochemistry in improving the pharmacological profile (Veinberg et al., 2015).
Antitubercular Activity
Oxadiazole derivatives have also been evaluated for their antitubercular (anti-TB) activity against various strains of mycobacteria. The modification of isoniazid (INH) structure to include oxadiazole derivatives has shown significant anti-TB activity, highlighting these compounds as important points for the rational design of new anti-TB agents. This research provides a foundation for developing more active and less toxic compounds for tuberculosis treatment (Asif, 2014).
Antimicrobial Activity
The search for new compounds sensitive to microbes has led to the exploration of structures containing the 1,3,4-oxadiazole ring, which have exhibited various antimicrobial activities. These include antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities. The potential of these compounds as new drugs is very promising, given that the activity of new compounds often exceeds that of known antibiotics and antimicrobial agents (Glomb & Świątek, 2021).
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-3-5-12(6-4-9)17-8-11(7-13(17)18)14-15-10(2)16-19-14/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEXNEDOJGUUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![ethyl 3-cyano-2-(3-(phenylthio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471847.png)
![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)
![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)



![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)

